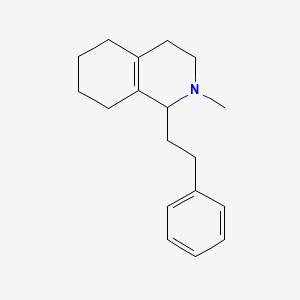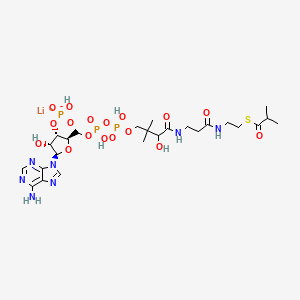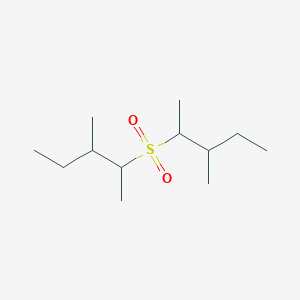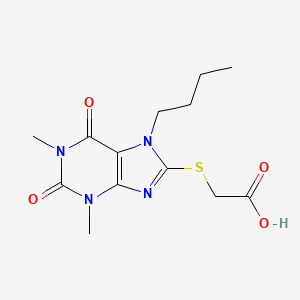
2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring substituted with butyl, dimethyl, and sulfanylacetic acid groups. It has garnered interest in various fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid typically involves multi-step organic reactionsThe sulfanylacetic acid moiety is then attached via a thiol-ene reaction, which involves the addition of a thiol group to an alkene under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in anti-inflammatory and analgesic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in inflammation and pain signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(sec-butyl)acetamide
- N,N-dibutyl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid is unique due to its sulfanylacetic acid moiety, which imparts distinct chemical and biological properties. This structural difference allows it to engage in unique interactions and reactions that are not observed with other similar compounds .
Eigenschaften
Molekularformel |
C13H18N4O4S |
|---|---|
Molekulargewicht |
326.37 g/mol |
IUPAC-Name |
2-(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H18N4O4S/c1-4-5-6-17-9-10(14-12(17)22-7-8(18)19)15(2)13(21)16(3)11(9)20/h4-7H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
RSAOXPSTWJCGRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(N=C1SCC(=O)O)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dicyclohexylazanium;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13825828.png)

![[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13825836.png)
![Tetradecahydrocyclododeca[c]furan](/img/structure/B13825840.png)

![acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B13825849.png)
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B13825850.png)
![4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid](/img/structure/B13825862.png)

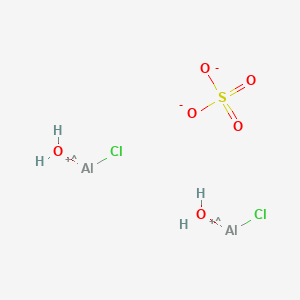
![N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13825876.png)
